6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide

Catalog No.
S13296553
CAS No.
85619-29-0
M.F
C25H21N3O
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1...

CAS Number

85619-29-0

Product Name

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide

IUPAC Name

6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carboxamide

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H21N3O/c1-15-18-12-13-27-23(25(26)29)21(18)16(2)22-19-10-6-7-11-20(19)28(24(15)22)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H2,26,29)

InChI Key

VODKCENRSZZLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C(=O)N

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is a synthetic compound belonging to the class of pyrido[4,3-b]carbazole derivatives. This compound features a complex tetracyclic structure that combines a pyridine and carbazole moiety, which are known for their diverse biological activities. The presence of the benzyl group and the carboxamide functionality enhances its potential for various applications in medicinal chemistry.

The chemical reactivity of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is primarily influenced by its functional groups. Key reactions include:

  • Acylation: The carboxamide group can undergo acylation reactions, allowing for the introduction of various acyl groups.
  • Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation and Reduction: The compound may also undergo oxidation at specific positions on the aromatic rings, which can modify its biological activity.

Compounds within the pyrido[4,3-b]carbazole class have been studied for their anticancer properties. Specifically, 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways . Additionally, studies suggest potential neuroprotective effects and anti-inflammatory properties .

The synthesis of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide can be achieved through several methods:

  • Fischer Indolization: This classical method involves the condensation of appropriate precursors followed by cyclization to form the pyrido[4,3-b]carbazole framework.
  • Palladium-Catalyzed Reactions: Modern synthetic strategies often utilize palladium-catalyzed cross-coupling reactions to introduce substituents like benzyl groups onto the core structure.
  • Direct Amide Formation: The carboxylic acid derivative can be converted into the corresponding amide using coupling reagents such as carbonyldiimidazole or by employing traditional methods like acid chlorides .

The unique structure of 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide lends itself to various applications:

  • Anticancer Agents: Its potent cytotoxicity makes it a candidate for further development as an anticancer drug.
  • Pharmaceutical Research: The compound's ability to interact with biological targets positions it as a valuable tool in drug discovery and development.
  • Material Science: Due to its electronic properties, it may find applications in organic electronics or photonic devices.

Interaction studies have revealed that 6-benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide can bind to various biological macromolecules. These interactions can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. In vitro studies indicate that this compound

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

379.168462302 g/mol

Monoisotopic Mass

379.168462302 g/mol

Heavy Atom Count

29

UNII

3VL8VB55X4

Dates

Last modified: 08-10-2024

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